molecular formula C18H20N4S2 B258843 7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine

7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B258843
M. Wt: 356.5 g/mol
InChI Key: LOQPXPATFSJJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which have been found to exhibit biological activity.

Mechanism of Action

The mechanism of action of 7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine can modulate the activity of various biochemical and physiological processes. For example, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a therapeutic agent. However, there are also some limitations to its use. For example, it may have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its use in combination with other drugs or therapies for the treatment of cancer. Additionally, research could focus on improving the solubility and bioavailability of the compound for use in experimental settings.

Synthesis Methods

The synthesis of 7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine involves a multi-step process that includes the reaction of 2-ethylthiophene-3-carboxylic acid with benzylamine, followed by cyclization with guanidine and thionyl chloride. The resulting intermediate is then reacted with 2-methyl-3-butyn-2-ol to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine have been investigated in various scientific studies. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C18H20N4S2

Molecular Weight

356.5 g/mol

IUPAC Name

11-benzyl-5-ethylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C18H20N4S2/c1-2-23-18-20-16(19)15-13-8-9-22(10-12-6-4-3-5-7-12)11-14(13)24-17(15)21-18/h3-7H,2,8-11H2,1H3,(H2,19,20,21)

InChI Key

LOQPXPATFSJJGH-UHFFFAOYSA-N

SMILES

CCSC1=NC(=C2C3=C(CN(CC3)CC4=CC=CC=C4)SC2=N1)N

Canonical SMILES

CCSC1=NC(=C2C3=C(CN(CC3)CC4=CC=CC=C4)SC2=N1)N

Origin of Product

United States

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